Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrimidine ring substituted with a chlorinated benzyl sulfanyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated Benzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl chloride derivative with a thiol group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The chlorinated benzyl sulfanyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
- Methyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
Uniqueness
Methyl 4-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding affinities and selectivities compared to similar compounds.
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-4-3-5-14(10-13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-8-6-15(7-9-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
RYLCXOWPWSGPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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